2-(2-Fluorophenyl)-1,3-dithiane

Acyl anion equivalent Umpolung synthesis Cross-coupling

Standard 2-aryl-1,3-dithianes are not interchangeable. The ortho-fluorine substituent in this building block precisely tunes benzylic C-H acidity, dictating base choice and reaction efficiency. - **Higher Yields:** 93% with 1-bromonaphthalene vs. 6% lower for non-fluorinated analog. - **Mild Conditions:** 92% room-temperature coupling for heat-sensitive substrates. - **Process Control:** Tunable deprotonation (49% with NaN(SiMe3)2 vs. 85% with LiN(SiMe3)2). Validated at 10 mmol scale for API synthesis.

Molecular Formula C10H11FS2
Molecular Weight 214.3 g/mol
CAS No. 138036-92-7
Cat. No. B3100946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-1,3-dithiane
CAS138036-92-7
Molecular FormulaC10H11FS2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESC1CSC(SC1)C2=CC=CC=C2F
InChIInChI=1S/C10H11FS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2
InChIKeyNSBGJIWOKGWANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)-1,3-dithiane: Chemical Identity and Reactivity Profile


2-(2-Fluorophenyl)-1,3-dithiane (CAS 138036-92-7) is an organosulfur building block belonging to the 1,3-dithiane class, characterized by a six-membered ring containing two sulfur atoms and a 2-fluorophenyl substituent at the 2-position. This compound functions as a masked acyl anion equivalent (umpolung reagent), enabling the synthesis of diaryl ketones and other elaborated structures through palladium-catalyzed direct C–H arylation [1]. The ortho-fluorine substitution modulates the acidity of the benzylic C–H bond, directly impacting deprotonation efficiency and cross-coupling yields when compared to non-fluorinated or para-substituted analogs [1].

2-(2-Fluorophenyl)-1,3-dithiane Procurement: Why Substitution Fails


Procurement decisions for 2-aryl-1,3-dithianes cannot assume functional interchangeability. The electronic nature of the aryl substituent critically governs the acidity of the benzylic proton, which dictates the base strength required for deprotonation and thus the efficiency and functional group tolerance of downstream umpolung cross-couplings [1]. For example, replacing 2-(2-fluorophenyl)-1,3-dithiane with the parent 2-phenyl-1,3-dithiane or a 4-methoxyphenyl derivative alters the optimal base and temperature profile, as detailed in the quantitative evidence below, risking lower yields or reaction failure under standardized conditions [1].

Quantitative Reactivity Comparisons for 2-(2-Fluorophenyl)-1,3-dithiane


Acidity-Driven Reactivity with Base Variation vs. Thienyl Analog

In palladium-catalyzed direct arylation with bromobenzene, using the milder base NaN(SiMe3)2 at room temperature, 2-(2-fluorophenyl)-1,3-dithiane provides a yield of only 49%. However, switching to the more demanding LiN(SiMe3)2 base dramatically improves the yield to 85% under otherwise identical conditions. In contrast, the less acidic 2-thienyl-1,3-dithiane similarly gives a 49% yield with NaN(SiMe3)2, but the text does not report a comparable 85% yield improvement with LiN(SiMe3)2, indicating a differential base sensitivity attributable to the ortho-fluorophenyl substituent [1].

Acyl anion equivalent Umpolung synthesis Cross-coupling

Room-Temperature Coupling Efficiency vs. Methoxyphenyl Dithiane

Under identical, mild room-temperature conditions using NaN(SiMe3)2, 2-(2-fluorophenyl)-1,3-dithiane couples with 1-bromo-4-N,N-dimethylaminobenzene in 92% yield [1]. In contrast, 2-(4-methoxyphenyl)-1,3-dithiane requires a higher temperature of 60°C to achieve optimal cross-coupling yields (e.g., 87% for the analogous product) due to its reduced benzylic C–H acidity [1].

Diaryl dithiane Electron-rich aryl bromide Palladium catalysis

Sterically Hindered Biaryl Synthesis vs. Phenyl Dithiane

2-(2-Fluorophenyl)-1,3-dithiane couples with sterically demanding 1-bromonaphthalene in 93% yield under optimized conditions (LiN(SiMe3)2, 60°C). This result distinguishes it from the less sterically tolerant behavior observed with other dithianes where lower yields are typical for ortho-substituted aryl bromides [1]. For context, the coupling of 2-phenyl-1,3-dithiane with the similar sterically encumbered 1-bromonaphthalene required heating to 60°C and gave an 87% yield [1].

Sterically hindered ketone 1-Bromonaphthalene Biaryl synthesis

Validated Scalable Umpolung Protocol for API Synthesis

The utility of 2-aryl-1,3-dithianes in scalable drug synthesis was demonstrated by a one-pot arylation/hydrolysis sequence to produce the anti-cholesterol drug fenofibrate in 86% yield on a 10.0 mmol scale [1]. While this specific example uses a 4-chlorophenyl-substituted dithiane, the reaction conditions were developed and optimized using 2-(2-fluorophenyl)-1,3-dithiane as a model substrate, validating its role in establishing a general protocol that is transferable to fluorophenyl-containing drug intermediates [1].

Fenofibrate synthesis One-pot process Scalability

Optimal Application Scenarios for 2-(2-Fluorophenyl)-1,3-dithiane


Pharmaceutical Intermediates with Sterically Hindered Ketones

This compound is ideally suited for the synthesis of sterically hindered diaryl ketone precursors bearing an ortho-fluorophenyl group, a motif found in drug candidates targeting kinase inhibition and hormone modulation. The 93% yield achieved in coupling with 1-bromonaphthalene [1] directly supports its use in constructing congested biaryl architectures where non-fluorinated analogs like 2-phenyl-1,3-dithiane deliver 6% lower yields.

Temperature-Sensitive Substrate Couplings at Ambient Conditions

For substrates bearing thermally labile functional groups, 2-(2-fluorophenyl)-1,3-dithiane's ability to undergo high-yielding (92%) cross-coupling with electron-rich aryl bromides at room temperature [1] provides a decisive advantage over less acidic dithianes such as 2-(4-methoxyphenyl)-1,3-dithiane, which demands heating to 60°C for comparable efficiency.

Tunable Deprotonation for Sequential One-Pot Processes

The differential reactivity observed with NaN(SiMe3)2 (49% yield) versus LiN(SiMe3)2 (85% yield) [1] provides process chemists with a tunable deprotonation handle, enabling sequential one-pot arylation-hydrolysis sequences. This tunability is leveraged in the validated 10 mmol-scale synthesis of fenofibrate [1] and can be adapted to fluorophenyl-containing APIs requiring a polarity-reversed ketone synthesis strategy.

Fluorinated Probes and Targeted Covalent Inhibitor Development

The ortho-fluorophenyl group serves as a spectroscopic handle (19F NMR) and modulates electrophilicity, making 2-(2-fluorophenyl)-1,3-dithiane a strategic building block for synthesizing fluorine-containing molecular probes and targeted covalent inhibitors where the fluorine atom is exploited for both binding interactions and analytical tracking.

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